D-Ala-Lys-AMCA Hydrochloride: A Technical Guide for Researchers
D-Ala-Lys-AMCA Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ala-Lys-AMCA hydrochloride is a fluorescently labeled dipeptide composed of D-Alanine and L-Lysine, with the fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) conjugated to the lysine side chain. This compound serves as a valuable tool in biological research, primarily as a fluorescent substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). Its intrinsic fluorescence allows for the sensitive detection and quantification of its transport across biological membranes, making it instrumental in the characterization of PEPT1 activity and the screening of potential inhibitors or substrates. While its dipeptide structure suggests potential utility as a substrate for peptidases, its predominant application in the scientific literature is in the study of peptide transport.
Core Chemical and Physical Properties
The fundamental properties of D-Ala-Lys-AMCA hydrochloride are summarized below. These characteristics are essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Formula | C₂₁H₃₀ClN₅O₄ |
| Molecular Weight | 467.95 g/mol |
| CAS Number | 2703746-41-0 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and water |
| Fluorescence Properties | |
| Excitation Wavelength (Ex) | ~390 nm |
| Emission Wavelength (Em) | ~480 nm |
| Storage Conditions | Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
Key Applications and Mechanisms
Substrate for PEPT1 Transporter
The primary and most well-documented application of D-Ala-Lys-AMCA is as a substrate for the solute carrier family 15 member 1 (SLC15A1), commonly known as PEPT1. PEPT1 is a low-affinity, high-capacity transporter responsible for the uptake of di- and tripeptides from the intestinal lumen. The transport is driven by a proton gradient.
The fluorescence of the AMCA group allows for direct visualization and quantification of its uptake into cells expressing PEPT1, such as the Caco-2 cell line, a common model for the intestinal epithelium. This makes D-Ala-Lys-AMCA an excellent tool for:
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Confirming the functional expression of PEPT1 in various cell types.
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Screening for competitive inhibitors of PEPT1.
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Characterizing the kinetics of peptide transport.
PEPT1-Mediated Downstream Signaling
The transport of peptides by PEPT1 is not merely a nutritional uptake mechanism; it can also initiate intracellular signaling cascades, particularly in the context of inflammation. In certain conditions, such as inflammatory bowel disease (IBD), PEPT1 expression is upregulated in the colon. The transport of bacterial peptides, such as muramyl dipeptide (MDP), can lead to the activation of downstream inflammatory pathways. These peptides can interact with intracellular pattern recognition receptors like NOD1 and NOD2, triggering the activation of NF-κB and MAPK signaling pathways, which in turn leads to the production of pro-inflammatory cytokines.
Potential as a Peptidase Substrate
Experimental Protocols and Workflows
Protocol for PEPT1 Transporter Activity Assay in Caco-2 Cells
This protocol describes a method to measure the uptake of D-Ala-Lys-AMCA in a cell line expressing PEPT1, such as Caco-2 cells.
Materials:
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D-Ala-Lys-AMCA hydrochloride
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Caco-2 cells (or other suitable cell line)
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Cell culture medium (e.g., DMEM)
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Phosphate-Buffered Saline (PBS)
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DMSO
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Black, clear-bottom 96-well plates
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Fluorescence microscope or plate reader (Ex/Em = 390/480 nm)
Methodology:
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Cell Seeding: Seed Caco-2 cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer. Culture the cells for the desired period (e.g., until differentiation).
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Stock Solution Preparation: Prepare a 100 mM stock solution of D-Ala-Lys-AMCA hydrochloride in ddH₂O or DMSO. Store aliquots at -20°C or -80°C in the dark.
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Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or PBS to prepare the desired working concentrations (e.g., 25, 50, 150 µM).
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Cell Preparation: Aspirate the culture medium from the wells and wash the cells twice with PBS, for 5 minutes each time.
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Incubation: Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for 1-2 hours.
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Washing: Aspirate the working solution and wash the cells 2-3 times with fresh culture medium to remove extracellular substrate. Each wash should be for 5 minutes.
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Detection: Observe and quantify the intracellular fluorescence using a fluorescence microscope or a fluorescence plate reader with excitation set to ~390 nm and emission to ~480 nm.
General Protocol for In Vitro Peptidase Activity Assay
This protocol provides a general framework for determining the kinetic parameters of a peptidase using D-Ala-Lys-AMCA.
Materials:
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D-Ala-Lys-AMCA hydrochloride
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Purified peptidase of interest
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Assay Buffer (e.g., 50 mM Tris, pH 7.5)
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Black 96-well microtiter plate
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Fluorescence plate reader
Methodology:
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Substrate Preparation: Prepare a range of concentrations of D-Ala-Lys-AMCA in the assay buffer.
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Enzyme Preparation: Dilute the purified peptidase to the desired concentration in the assay buffer. Keep the enzyme on ice.
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Assay Setup: In a 96-well plate, add the substrate solutions. To initiate the reaction, add the enzyme solution to each well. The final volume should be consistent across all wells.
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Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Monitor the increase in fluorescence (Ex/Em = 390/480 nm) over time. The rate of hydrolysis is proportional to the rate of fluorescence increase.
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Data Analysis:
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Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence vs. time plot.
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Plot the initial velocities against the substrate concentrations.
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Fit the data to the Michaelis-Menten equation to determine the Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity).
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Calculate the kcat (catalytic rate constant) using the equation: kcat = Vₘₐₓ / [E], where [E] is the enzyme concentration.
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Quantitative Data Summary
The following tables summarize key quantitative data related to the use of D-Ala-Lys-AMCA and analogous compounds.
Table 5.1: PEPT1 Uptake Assay Parameters
| Parameter | Value / Range | Cell Line Example |
| Working Concentration | 25 - 150 µM | Caco-2, PC-3 |
| Incubation Time | 10 min - 3 hours | Caco-2, Liver Cancer Cells |
| Detection Wavelengths | Ex: ~390 nm, Em: ~480 nm | N/A |
Table 5.2: Representative Peptidase Kinetic Parameters
Note: Specific kinetic data for D-Ala-Lys-AMCA was not found in the reviewed literature. The following data for a different fluorogenic dipeptide substrate is provided as a representative example of expected kinetic values.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | 150 | 58.7 | 3.9 x 10⁵ |
Conclusion
D-Ala-Lys-AMCA hydrochloride is a versatile fluorescent probe with a well-established role in the study of the PEPT1 transporter. Its utility in characterizing transporter function and its potential involvement in inflammatory signaling pathways make it a valuable tool for researchers in physiology, pharmacology, and drug development. While its application as a peptidase substrate is less defined, the methodologies outlined in this guide provide a framework for its potential use in enzyme kinetic studies. Proper handling and adherence to established protocols will ensure reliable and reproducible results in a research setting.
